molecular formula C14H18N2O4S B2604154 5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide CAS No. 1396809-68-9

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide

Cat. No.: B2604154
CAS No.: 1396809-68-9
M. Wt: 310.37
InChI Key: RZNCAENDSZCNLB-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide is a synthetic organic compound that features a furan ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the isoxazole ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the furan and isoxazole rings: The two rings can be coupled through a series of reactions involving functional group transformations.

    Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(2-hydroxy-2-methylbutyl)isoxazole-3-carboxamide: Lacks the methylthio group.

    5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.

    5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-amine: Has an amine group instead of a carboxamide group.

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-14(18,5-7-21-2)9-15-13(17)10-8-12(20-16-10)11-4-3-6-19-11/h3-4,6,8,18H,5,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNCAENDSZCNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=NOC(=C1)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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